molecular formula C7H13NO2 B144306 3,3-Diethoxypropanenitrile CAS No. 2032-34-0

3,3-Diethoxypropanenitrile

Cat. No. B144306
CAS RN: 2032-34-0
M. Wt: 143.18 g/mol
InChI Key: WBOXEOCWOCJQNK-UHFFFAOYSA-N
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Patent
US09084794B2

Procedure details

A mixture of 3,3-diethoxypropanenitrile (1.80 mL, 12.00 mmol), 2-amino-4-bromobenzaldehyde (2 g, 10.00 mmol) and p-toluenesulfonic acid monohydrate (0.380 g, 2.000 mmol) in toluene (30 mL) was heated under reflux using Dean-Stark apparatus for 3 h. The reaction was cooled, evaporated under reduced pressure, and the residue was dissolved in a small amount of DMF, diluted with chloroform, and washed with aq. sodium bicarbonate solution. The aqueous layer was extracted with chloroform, and the combined extracts were washed with brine, dried (Na2SO4), and concentrated in vacuo. Purification by flash chromatography (0-3% methanol in dichloromethane) followed by trituration in diethyl ether provided the title compound (1.75 g, 75%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.95 (dd, J=8.72, 1.89 Hz, 1 H) 8.08 (d, J=8.84 Hz, 1 H) 8.38 (d, J=2.02 Hz, 1 H) 9.13 (d, J=1.52 Hz, 1 H) 9.21 (d, 1 H).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][C:6]#[N:7])C.[NH2:11][C:12]1[CH:19]=[C:18]([Br:20])[CH:17]=[CH:16][C:13]=1[CH:14]=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:20][C:18]1[CH:19]=[C:12]2[C:13]([CH:14]=[C:5]([C:6]#[N:7])[CH:4]=[N:11]2)=[CH:16][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)OC(CC#N)OCC
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=O)C=CC(=C1)Br
Name
Quantity
0.38 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a small amount of DMF
ADDITION
Type
ADDITION
Details
diluted with chloroform
WASH
Type
WASH
Details
washed with aq. sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (0-3% methanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=C(C=NC2=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.